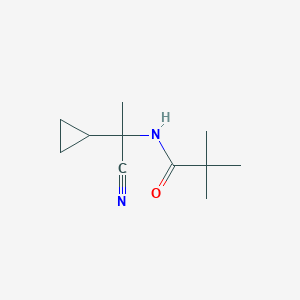

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

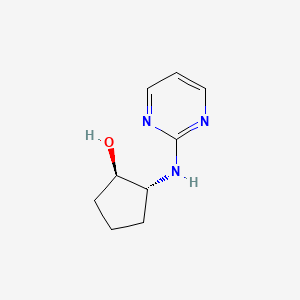

Molecular Structure Analysis

The molecular structure of these compounds varies. For instance, “N-(1-Cyano-1-cyclopropylethyl)-N 2-(2-cyclohexyl-1-hydroxy-2-propanyl)glycinamide” has a molecular formula of C17H29N3O2 .Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Direct Cyanation of Heteroarenes

Researchers have developed methods for the direct cyanation of heteroarenes, such as indoles and benzofurans, using N,N-dimethylformamide (DMF) as both the solvent and the reagent. This process is facilitated through palladium-catalyzed C-H functionalization, indicating an innovative approach for preparing aryl nitriles. Such methodologies underscore the versatility of using DMF in synthesizing compounds that may involve N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide or similar structures (Ding & Jiao, 2011).

Combined Source of "CN" for Cyanation

Another significant application involves the use of DMF and ammonia as a combined source for the "CN" unit in palladium-catalyzed cyanation of aryl C-H bonds. This protocol highlights the potential for efficiently introducing the cyano group into organic molecules, offering a pathway for creating compounds that may relate to the chemical structure of interest (Kim & Chang, 2010).

Transformation of Herbicides in Soil

Research into the transformation of herbicides in soil has provided insights into how compounds such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergo various reactions, leading to products through cyclization and hydrolysis processes. Although not directly mentioning N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide, such studies contribute to understanding the environmental fate and transformation of structurally similar amides in agricultural contexts (Yih, Swithenbank, & McRae, 1970).

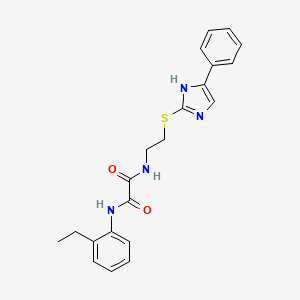

Synthetic Pathways for Imidazole-Amine Ligands

The development of synthetic pathways for creating imidazole-amine ligands, involving reagents like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, illustrates the compound's role in synthesizing ligands with variable second coordination spheres. This research application is crucial for the fields of coordination chemistry and catalysis, providing a foundation for future studies on related compounds (Cheruzel et al., 2011).

Wirkmechanismus

The mechanism of action of these compounds is not explicitly mentioned in the search results.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10(2,3)9(14)13-11(4,7-12)8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYZCHGIASMKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)

![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)